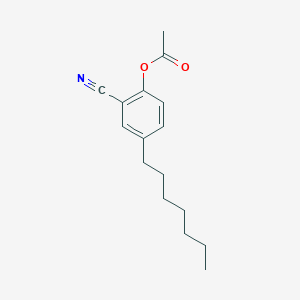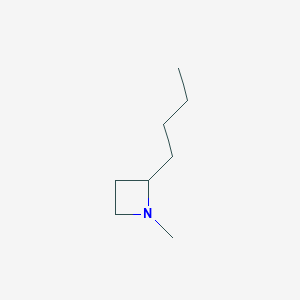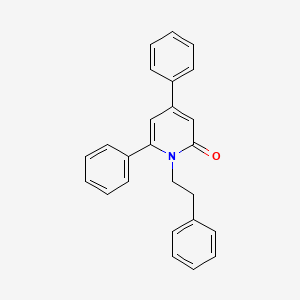
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes two phenyl groups attached to the pyridine ring and an additional phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone. This intermediate is then subjected to cyclization with ammonium acetate to yield the desired pyridine derivative. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis. The aromatic groups in the compound facilitate its binding to hydrophobic pockets in the target proteins.
類似化合物との比較
Similar Compounds
4,6-Diphenylpyridin-2(1H)-one: Lacks the phenylethyl group, which may affect its biological activity and binding affinity.
4-Phenyl-6-(2-phenylethyl)pyridin-2(1H)-one: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one is unique due to the presence of both phenyl and phenylethyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents enhances its stability and potential for diverse applications.
特性
CAS番号 |
89930-95-0 |
|---|---|
分子式 |
C25H21NO |
分子量 |
351.4 g/mol |
IUPAC名 |
4,6-diphenyl-1-(2-phenylethyl)pyridin-2-one |
InChI |
InChI=1S/C25H21NO/c27-25-19-23(21-12-6-2-7-13-21)18-24(22-14-8-3-9-15-22)26(25)17-16-20-10-4-1-5-11-20/h1-15,18-19H,16-17H2 |
InChIキー |
IMQUWPPXQIKUIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


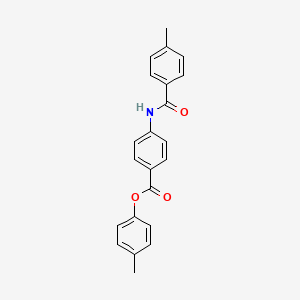
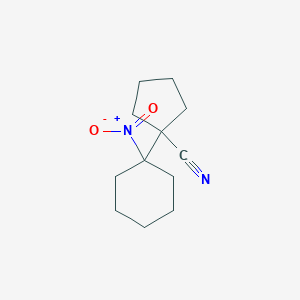
![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
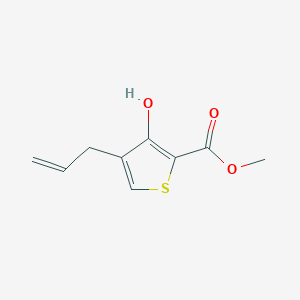

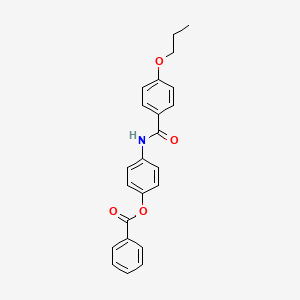

![3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol](/img/structure/B14394971.png)
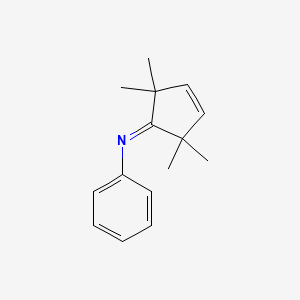
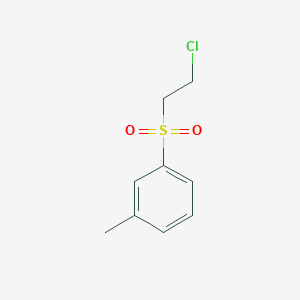
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)
![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)
